Propranolol acetate

Description

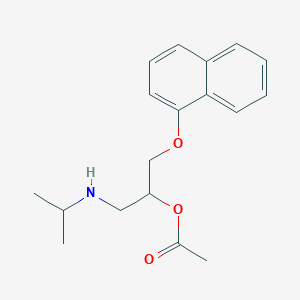

Structure

3D Structure

Properties

CAS No. |

129459-75-2 |

|---|---|

Molecular Formula |

C18H23NO3 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] acetate |

InChI |

InChI=1S/C18H23NO3/c1-13(2)19-11-16(22-14(3)20)12-21-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,19H,11-12H2,1-3H3 |

InChI Key |

KIQZYYYXMURMTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Propranolol Acetate and Enantiomers

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods leverage the high selectivity of enzymes, particularly lipases, to achieve kinetic resolution of racemic propranolol (B1214883) through acetylation. These processes offer a greener alternative to classical chemical resolutions.

Lipase-Catalyzed Acetylation of Propranolol

The acetylation of the secondary hydroxyl group in propranolol can be efficiently catalyzed by lipases. This enzymatic reaction is a two-step process involving the initial acetylation of the enzyme's active site serine residue, followed by the transfer of the acetyl group to the nucleophile, which in this case is propranolol. acs.orgnih.gov Studies have shown that lipases exhibit high chemoselectivity, exclusively catalyzing O-acetylation rather than N-acetylation of the propranolol molecule. usta.edu.coresearchgate.net The mechanism proceeds through a tetrahedral intermediate stabilized within the enzyme's active site. acs.orgnih.gov

Candida antarctica lipase (B570770) B (CalB) has been identified as a particularly effective biocatalyst for this transformation. usta.edu.co It has been used in both free and immobilized forms to catalyze the acetylation of (R,S)-propranolol. usta.edu.coacs.org The reaction is typically conducted in organic solvents like toluene (B28343), where the solubility of propranolol can be a limiting factor, sometimes necessitating the use of co-solvents such as methanol (B129727). usta.edu.coresearchgate.net

Enantioselective Formation of Acetylated Propranolol Species

A key advantage of lipase-catalyzed acetylation is its enantioselectivity, which allows for the kinetic resolution of racemic propranolol. Lipases preferentially acetylate one enantiomer, leaving the other unreacted.

Research has consistently shown that Candida antarctica lipase B (CalB) preferentially catalyzes the acetylation of the (R)-enantiomer of propranolol. usta.edu.coacs.org This selective transformation allows for the separation of the faster-reacting (R)-propranolol, which is converted to (R)-O-acetylpropranolol, from the unreacted (S)-propranolol. usta.edu.co Quantum mechanics/molecular mechanics (QM/MM) calculations have corroborated these experimental findings, revealing that the energy barrier for the transformation of (R)-propranolol is significantly lower (by 4.5 kcal/mol) than that for (S)-propranolol. acs.org This enantiopreference allows for the production of (S)-propranolol with high enantiomeric purity (e.g., 96% ee) at conversions around 30%. usta.edu.coacs.org

In contrast, studies using lipase from Candida rugosa have demonstrated the opposite enantioselectivity, favoring the acetylation of (S)-propranolol. This results in the formation of enantiomerically pure (S)-propranolol acetate (B1210297). viamedica.pl This highlights how the choice of lipase is a critical factor in determining which enantiomer of propranolol acetate is synthesized.

Evaluation of Acyl Donors and Reaction Conditions (e.g., vinyl acetate, acetic anhydride)

The efficiency and selectivity of the enzymatic acetylation are highly dependent on the choice of acyl donor and the reaction conditions. Various acetylating agents have been investigated to optimize the synthesis of this compound.

Acyl Donors:

Vinyl acetate is a widely used and effective acyl donor for the lipase-catalyzed acetylation of propranolol. usta.edu.coresearchgate.netresearchgate.net It is an irreversible acetyl donor, which helps to drive the reaction forward. rsc.org

Isopropenyl acetate has also proven to be a highly effective acetylating agent, particularly in reactions catalyzed by Candida rugosa lipase, leading to high enantioselectivity. viamedica.plviamedica.pl In one study, isopropenyl acetate at a specific concentration yielded the best reaction parameters. viamedica.pl

Other acyl donors like acetic anhydride (B1165640) and ethyl acetate have also been considered in the broader context of lipase-catalyzed transesterifications. ugm.ac.id

Reaction Conditions: The solvent system plays a crucial role. Toluene is a commonly used solvent that facilitates high enantioselectivity. usta.edu.coviamedica.pl However, due to the poor solubility of propranolol in toluene, co-solvents like methanol are sometimes added, though this can introduce competing reactions like alcoholysis of the acyl donor. usta.edu.coresearchgate.net Other solvents such as diisopropyl ether, acetonitrile, and hexane (B92381) have also been explored. viamedica.plcapes.gov.brcolab.ws The choice of solvent can significantly impact both the reaction rate and the enantiomeric excess of the product. viamedica.pl

| Lipase Source | Acyl Donor | Solvent | Favored Enantiomer for Acetylation | Product Enantiomeric Excess (eep) | Reference |

|---|---|---|---|---|---|

| Candida antarctica B (CalB) | Vinyl Acetate | Toluene | (R)-propranolol | - | usta.edu.coacs.org |

| Candida rugosa OF | Isopropenyl Acetate | Toluene | (S)-propranolol | 90.1% | viamedica.pl |

| Addzyme 001 | Vinyl Acetate | Cyclohexane | (R)-propranolol (forms S-acetate) | 98% | researchgate.netcolab.ws |

Chemical Synthesis Routes Involving Acetate Transformations

Purely chemical methods provide alternative pathways to this compound and its enantiomers, often involving stereospecific reactions with acetate-containing reagents.

Acetolysis Reactions for Stereoselective Synthesis of Propranolol Enantiomers via Acetate Intermediates

Acetolysis provides a powerful method for inverting the stereochemistry at a chiral center. This is particularly useful for synthesizing the pharmaceutically important (S)-enantiomer of propranolol from a readily available (R)-precursor.

A notable example involves the synthesis of (S)-propranolol starting from an enantiopure (R)-chlorohydrin intermediate. rsc.org This precursor is first converted to its corresponding (R)-mesylate. The subsequent acetolysis of this (R)-mesylate using cesium acetate and a catalytic amount of 18-Crown-6 proceeds with an inversion of configuration (an SN2-type reaction) to yield the (S)-acetate intermediate. rsc.orgrsc.org This crucial step allows for the stereospecific formation of the desired enantiomer. The final step is the acidic hydrolysis of the (S)-acetate to furnish (S)-propranolol in excellent enantiomeric purity (99% ee). rsc.orgrsc.org

Derivatization of Propranolol to Acetate Forms

The conversion of propranolol to its acetate derivative is also a common step in analytical procedures, which can be adapted for synthetic purposes. This derivatization typically involves reacting the hydroxyl group of propranolol with an acetylating agent. For instance, in analytical settings, propranolol and related beta-blockers are often derivatized using reagents like pentafluoropropionic anhydride (PFPA) in ethyl acetate to create volatile derivatives for gas chromatography-mass spectrometry (GC/MS) analysis. faa.gov

For preparative synthesis, more direct methods can be employed. The reaction of propranolol with an acetylating agent like (R,R)-O,O-diacetyl tartaric acid anhydride has been used to form diastereomeric derivatives for chiral separation. nih.gov While the primary goal in this context is analytical, the underlying chemical transformation is the formation of an acetate-like derivative from the propranolol molecule.

| Method | Key Reagents | Intermediate Formed | Key Outcome | Reference |

|---|---|---|---|---|

| Acetolysis | (R)-mesylate, Cesium acetate, 18-Crown-6 | (S)-acetate | Stereoinversion to produce (S)-propranolol (after hydrolysis) with 99% ee. | rsc.orgrsc.org |

| Derivatization | (R,R)-O,O-diacetyl tartaric acid anhydride | Diastereomeric derivatives | Separation of (R)- and (S)-propranolol enantiomers. | nih.gov |

Molecular and Mechanistic Studies of Propranolol Acetylation Processes

Enzyme-Substrate Interactions in Acetylation Catalysis

The catalytic triad (B1167595) in Candida antarctica lipase (B570770) B is composed of the amino acid residues Aspartate-187 (D187), Histidine-224 (H224), and Serine-105 (S105). nih.govusta.edu.conih.gov This triad is central to the acetylation mechanism. The process begins with the transfer of an acetyl group to the hydroxyl group of S105, forming an acyl-enzyme intermediate. nih.govacs.org

Table 1: Key Residues of the Catalytic Triad in CalB and Their Functions in Propranolol (B1214883) Acetylation This table is interactive. You can sort and filter the data.

| Residue | Position | Role in Catalysis |

|---|---|---|

| Serine | 105 | Acts as the nucleophile, attacking the acetyl donor to form the acyl-enzyme intermediate. nih.govacs.org |

| Histidine | 224 | Functions as a general acid-base catalyst; accepts a proton from Ser105 and later from propranolol. nih.govacs.orgusta.edu.co |

The oxyanion hole is a structural feature within the enzyme's active site that stabilizes the negatively charged tetrahedral intermediate formed during the acetylation reaction. oup.comresearchgate.net In CalB, the oxyanion hole is composed of the backbone amide groups of Threonine-40 (T40) and Glutamine-106 (Q106). nih.govacs.orgfrontiersin.org

During the nucleophilic attack of propranolol's hydroxyl group on the carbonyl carbon of the acetylated serine, a transient tetrahedral intermediate is formed. nih.govacs.org This intermediate carries a negative charge on the carbonyl oxygen, which is stabilized by hydrogen bonds with the T40 and Q106 residues of the oxyanion hole. nih.govacs.org This stabilization lowers the activation energy of the reaction, thereby facilitating catalysis. acs.orgresearchgate.net Interestingly, one computational study on propranolol acetylation noted that the negative charge in the tetrahedral intermediate is not entirely localized on the oxygen atom within the oxyanion hole but is delocalized over the entire acetyl group. acs.org Nevertheless, the hydrogen bonding interactions with the oxyanion hole are considered crucial for the stability of this transition state. nih.govacs.org

Advanced Computational and Quantum Chemical Analyses

The intricacies of the propranolol acetylation process have been extensively mapped using sophisticated computational techniques. These methods provide a level of detail that is often inaccessible through experimental means alone, offering a window into the dynamic and electronic events of the catalytic cycle.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between a substrate and an enzyme. nih.gov In the context of propranolol acetylation, docking has been used to predict the preferential binding modes of the (R)- and (S)-propranolol enantiomers to the acetylated form of CalB. researchgate.netusta.edu.co These studies have successfully identified productive binding conformations that lead to the formation of O-acetyl-propranolol, consistent with the experimentally observed chemoselectivity of the enzyme. researchgate.net

Following docking, MD simulations are employed to analyze the stability and dynamic behavior of the enzyme-substrate complexes over time. nih.govusta.edu.co These simulations, often spanning nanoseconds, have confirmed that the hydrogen bonds within the active site, which are critical for catalysis, remain stable. researchgate.net MD simulations have been instrumental in rationalizing the enantioselectivity of CalB, which preferentially acetylates the R-enantiomer of propranolol. researchgate.netresearchgate.net By simulating the complete system, including the toluene (B28343) solvent, researchers can gain a more realistic understanding of the factors governing substrate binding and reaction. usta.edu.co

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts like atoms and bonds. nih.govwikipedia.org This method has been applied to the propranolol-CalB system to provide a detailed, quantitative description of the non-covalent interactions that govern the enzyme-substrate binding and catalytic mechanism. researchgate.netnih.govacs.org

QTAIM analysis allows for the characterization and classification of hydrogen bonds as either noncovalent or covalent, with the latter being stronger and more significant for the reaction. nih.gov It has also been used to identify and characterize other weak interactions, such as n → π* interactions, between propranolol and the enzyme's active site. nih.govacs.org By calculating atomic charges and analyzing bond critical points in the electron density, QTAIM provides profound insight into the electronic rearrangements that occur during the reaction, such as the previously mentioned role of D187 and H224 as electron density reservoirs. researchgate.netnih.govacs.org

To fully understand the catalytic process, researchers have elucidated the reaction pathways and associated energy landscapes for the acetylation of propranolol. nih.govresearchgate.net This is typically achieved using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reactive core (the substrate and key active site residues) is treated with high-level quantum mechanics, and the rest of the protein is treated with classical molecular mechanics. researchgate.net

These calculations have identified the key stationary points along the reaction coordinate: the acetylated enzyme-propranolol Michaelis complex (MCC), the tetrahedral intermediate (TI), and the final enzyme-product complex (EPC). nih.govresearchgate.net The studies confirm that the formation of the tetrahedral intermediate is the rate-determining step of the reaction. researchgate.net Crucially, the calculated energy barrier for the transformation of (R)-propranolol is found to be significantly lower (by 4.5 kcal/mol in one study) than that for the (S)-propranolol enantiomer. researchgate.net This difference in activation energy provides a clear, quantitative explanation for the experimentally observed enantioselectivity of the enzyme. researchgate.net Further studies have explored multiple reaction paths for each enantiomer to build a comprehensive picture of the energy landscape. nih.govacs.org

Table 2: Energetic and Mechanistic Findings from Computational Studies This table is interactive. You can sort and filter the data.

| Finding | Method(s) Used | Significance | Reference(s) |

|---|---|---|---|

| Rate-Determining Step | QM/MM Calculations | The formation of the tetrahedral intermediate (TI) has the highest energy barrier. | researchgate.net |

| Enantioselectivity Origin | QM/MM Calculations | The energy barrier for the reaction of R-propranolol is 4.5 kcal/mol lower than for S-propranolol. | researchgate.net |

| Electron Density Transfer | QTAIM | D187 and H224 in the catalytic triad act as coupled electron density reservoirs during the reaction. | researchgate.netnih.govacs.org |

| Intermediate Stabilization | MD Simulations, QTAIM | The tetrahedral intermediate is stabilized by hydrogen bonds from the oxyanion hole residues (T40, Q106). | nih.govacs.org |

Prodrug Design and Biopharmaceutical Implications of Propranolol Acetate Derivatives

Design Rationale for Acetate-Based Prodrug Approaches

Propranolol (B1214883) is characterized by its high lipophilicity and is almost completely absorbed after oral administration. wikipedia.org However, it is subject to extensive first-pass metabolism in the liver, which significantly reduces its oral bioavailability to approximately 25% and leads to considerable variation in plasma concentrations among individuals. wikipedia.orgfda.govscielo.br This metabolic barrier is the primary impetus for the development of prodrugs like propranolol acetate (B1210297). The core idea is to mask the hydroxyl group of the parent propranolol molecule, which is a site for metabolic conjugation (glucuronidation), thereby creating a new molecular entity with improved biopharmaceutical properties. fda.gov

A primary goal in converting a parent drug to an ester prodrug, such as an acetate derivative, is to increase its lipophilicity. By masking the polar hydroxyl group with a less polar acetate group, the resulting propranolol acetate is designed to have a higher affinity for lipid membranes. This enhanced lipophilicity is intended to facilitate more efficient absorption through the gastrointestinal tract.

The most significant rationale for the design of this compound is to circumvent the extensive first-pass hepatic metabolism that propranolol undergoes. nih.gov The metabolic processes for propranolol are complex, involving aromatic hydroxylation, N-dealkylation, side-chain oxidation, and direct glucuronidation. wikipedia.orgfda.govclinpgx.org By temporarily blocking the hydroxyl group with an acetate ester, the prodrug is protected from immediate metabolism at this site as it passes through the liver after absorption.

This strategy aims to increase the amount of the drug that reaches systemic circulation in an unaltered form. Studies on O-acyl ester prodrugs of propranolol have identified them as suitable for mechanistic studies on bypassing the first-pass effect. utah.edu Research in Sprague Dawley rats has shown that the bioavailability of both acetate and succinate (B1194679) esters of propranolol was higher than that of propranolol itself. utah.edu Interestingly, this study also noted that since both esters showed similar improvements in bioavailability, lipophilicity alone may not be the sole determining factor in these outcomes, suggesting other mechanisms may also be at play. utah.edu

In Vitro Biotransformation and Release Mechanisms

For a prodrug to be effective, it must not only reach the systemic circulation but also efficiently convert back to the active parent drug. The biotransformation of this compound relies on the cleavage of its ester bond to release propranolol.

The activation of this compound is primarily achieved through enzymatic hydrolysis. The body contains a wide variety of esterase enzymes in the blood, liver, and other tissues that are capable of cleaving the ester bond. nih.gov Upon hydrolysis, this compound is converted into the active drug, propranolol, and acetic acid, a non-toxic byproduct.

While specific kinetic data for the enzymatic hydrolysis of this compound are not detailed in the available literature, studies on other propranolol ester prodrugs provide insight into this process. For instance, research on butyryl and isovaleryl propranolol esters in rats and dogs has highlighted the critical role of hydrolase activity in both the intestinal mucosa and the liver. nih.gov These studies revealed significant species differences in the rates of hydrolysis, with rat intestinal mucosa showing substantially higher hydrolase activity compared to dogs. nih.gov This underscores the importance of the enzymatic environment in the gastrointestinal tract for prodrug activation even before reaching the liver. nih.gov The following table presents hydrolysis data for other propranolol esters, illustrating the typical kinetics observed for such compounds.

| Propranolol Ester Prodrug | Tissue Homogenate (Rat) | Hydrolytic Half-Life (t½) in minutes |

|---|---|---|

| Butyryl Propranolol | Liver | 15.1 ± 1.2 |

| Intestinal Mucosa | 0.8 ± 0.1 | |

| Isovaleryl Propranolol | Liver | 32.1 ± 2.5 |

| Intestinal Mucosa | 2.9 ± 0.3 |

Note: The data in this table is for butyryl and isovaleryl esters of propranolol and is presented to illustrate the general principles of enzymatic hydrolysis of propranolol ester prodrugs, as specific data for this compound was not available. nih.gov

The stability of the ester bond in this compound is crucial. The prodrug must be sufficiently stable to remain intact during its passage through the acidic environment of the stomach and during absorption, yet be labile enough to be cleaved by enzymes to release the active drug. The rate of chemical hydrolysis of an ester is influenced by pH.

Studies on the stability of the parent drug, propranolol, have shown that it is relatively stable in acidic conditions but may degrade under basic or photolytic stress. researchgate.netuq.edu.au For example, one study found that propranolol suspensions maintained at least 93.9% of their initial concentration for 120 days at both 4°C and 25°C in a vehicle with a pH of 4.2. nih.govnih.gov While this indicates the stability of the core propranolol structure, the chemical stability of the acetate ester linkage itself would be the determining factor for the prodrug's integrity before enzymatic activation. The ester bond is designed to be primarily cleaved by esterases rather than through simple chemical hydrolysis in the body.

Advanced Drug Delivery Systems Utilizing Acetate Based Materials for Propranolol

Cellulose (B213188) Acetate (B1210297) in Controlled and Sustained Release Formulations

Cellulose acetate (CA) is a versatile, semi-permeable, and biocompatible polymer extensively utilized in the development of advanced drug delivery systems. uthsc.edumdpi.com Its hydrophobic nature and effective film-forming properties make it a prime candidate for creating matrix tablets and membranes for controlled and sustained drug release. uthsc.educore.ac.uk For drugs like propranolol (B1214883) hydrochloride, which has a short biological half-life, cellulose acetate-based systems offer a method to maintain therapeutic levels over an extended period. asiapharmaceutics.infoijpsonline.com

The design of propranolol delivery systems using cellulose acetate involves various fabrication techniques to create both membranes that coat a drug core and matrices where the drug is dispersed throughout the polymer.

Fabrication Techniques:

Osmotic Pump Systems: A common approach involves coating core tablets containing propranolol hydrochloride and an osmotic agent (like sorbitol or lactose) with a cellulose acetate membrane. researchgate.nettandfonline.com This semipermeable membrane allows water to enter, creating osmotic pressure that pushes the drug out through a small, laser-drilled orifice at a controlled rate. researchgate.nettandfonline.com

Solvent Casting/Evaporation: This technique is used to create thin, uniform films for transdermal patches or as a coating layer. asiapharmaceutics.inforjptonline.org It involves dissolving cellulose acetate and a plasticizer in a volatile solvent system (e.g., acetone-methanol, ethyl acetate-methanol), casting the solution, and allowing the solvent to evaporate, leaving a solid film. asiapharmaceutics.infoijpsonline.comresearchgate.net The moulding technique, a form of solvent casting, has been found to produce thin, uniform films. researchgate.net

Co-processing and Granulation: To enhance the polymer's properties, cellulose acetate can be co-processed with other excipients using methods like spray drying or wet granulation. uthsc.educore.ac.uk Spray-dried co-processed excipients have been shown to form a continuous film-like structure on the tablet surface, effectively controlling water penetration and drug diffusion. uthsc.edu

3D Printing: An innovative approach uses extrusion-based 3D printing to fabricate a cellulose acetate shell that encapsulates an immediate-release propranolol tablet. researchgate.net This method allows for precise control over the shell's design, including the ratio of cellulose acetate to pore-forming agents like D-mannitol, to achieve a sustained release profile. researchgate.net

Emulsion-Solvent Evaporation: This method has been used to encapsulate propranolol HCl with cellulose acetate butyrate (B1204436) to form discrete, spherical microspheres for controlled release. nih.gov

System Components and Design Parameters: The functionality of these systems is highly dependent on their composition. Key components include:

Polymers: Cellulose acetate is the primary rate-controlling polymer. researchgate.net It is sometimes used with other polymers like ethyl cellulose or Eudragit RS 100. asiapharmaceutics.inforesearchgate.net

Plasticizers: To improve the flexibility and prevent the embrittlement of CA films, plasticizers such as dibutyl phthalate, castor oil, or propylene (B89431) glycol are incorporated, typically at concentrations of 10-50% w/w of the polymer. core.ac.ukasiapharmaceutics.inforesearchgate.net

Solvents: The choice of casting solvent significantly influences the final properties of the membrane, including its permeability. asiapharmaceutics.inforesearchgate.net

Pore Formers: Insoluble fillers like tricalcium phosphate (B84403) or soluble agents like lactose (B1674315) can be included in tablet cores or matrices to modulate the release mechanism. uthsc.edutandfonline.com

The physical design, such as membrane thickness and the size of the delivery orifice in osmotic pumps, has a profound effect on the drug release rate. researchgate.nettandfonline.com An increase in membrane thickness directly corresponds to a decrease in the release rate of propranolol. researchgate.nettandfonline.com

Table 1: Design Parameters of Cellulose Acetate-Based Propranolol Delivery Systems

| Delivery System Type | Fabrication Method | Key Components | Controlling Design Parameter | Reference |

|---|---|---|---|---|

| Osmotic Pump Tablet | Core tablet coating | Propranolol HCl, Cellulose Acetate (membrane), Sorbitol (osmotic agent) | Membrane thickness, Orifice size (200-800 µm) | researchgate.nettandfonline.com |

| Transdermal Film | Solvent Casting | Propranolol HCl, Cellulose Acetate, Dibutyl Phthalate (plasticizer), Ethyl acetate:methanol (B129727) (solvent) | Choice of casting solvent, Polymer type | asiapharmaceutics.infoijpsonline.comresearchgate.net |

| Sustained Release Matrix Tablet | Spray Drying (Co-processing) | Propranolol HCl, Co-processed Cellulose Acetate, Plasticizer | Formation of a surface film-like structure | uthsc.edu |

| 3D Printed Shell | Extrusion-based 3D Printing | Cellulose Acetate (shell), D-mannitol (pore-former), Propranolol HCl (immediate-release tablet inside) | Ratio of CA to pore-former, Gap space between shell and tablet | researchgate.net |

| Microspheres | Emulsion-Solvent Evaporation | Propranolol HCl, Cellulose Acetate Butyrate (CAB) | Drug-to-polymer ratio, Microsphere diameter | nih.gov |

The performance of cellulose acetate-based delivery systems for propranolol is assessed by examining the membrane's permeability, the matrix's swelling behavior, and the resulting drug release profile.

Permeability: The permeability of cellulose acetate films is a critical factor in controlling drug release. Studies have shown that CA films are generally more permeable to water vapor than ethyl cellulose films. asiapharmaceutics.infoijpsonline.com The casting solvent used during fabrication has a significant impact on permeability; films cast from an ethyl acetate-methanol (8:2) solvent system tend to exhibit higher water vapor transmission and drug permeability compared to those made with other solvents like acetone-methanol or chloroform-methanol. asiapharmaceutics.infoijpsonline.com The permeability coefficient of the films can be calculated from drug diffusion data to quantify this property. rjptonline.org

Release Kinetics: The ultimate goal of these systems is to achieve a predictable and controlled release rate, which can be described by various kinetic models.

Zero-Order Kinetics: This ideal release profile, where the drug is released at a constant rate, is often achieved with osmotic pump systems. researchgate.nettandfonline.com Studies show that propranolol osmotic pumps with a delivery orifice between 200 and 800 microns exhibit zero-order release. researchgate.nettandfonline.com Some transdermal systems also follow this model. asiapharmaceutics.inforesearchgate.net

First-Order Kinetics: In some cases, the release rate is proportional to the amount of drug remaining in the dosage form, following a first-order model. researchgate.net

Higuchi Model: Drug release from some cellulose-based matrices has been found to be dependent on the square root of time, which is characteristic of the Higuchi model. ljmu.ac.uk

Peppas Model (Power Law): This model is frequently used to elucidate the mechanism of drug release. For propranolol released from certain CA films, the diffusion exponent 'n' was found to be greater than 1, indicating a super case II transport mechanism. asiapharmaceutics.inforjptonline.org In other systems, such as 3D printed shells, the release followed Korsmeyer–Peppas kinetics with non-Fickian diffusion. researchgate.net

The release rate is influenced by several factors. A higher drug-to-polymer ratio and smaller microsphere size lead to faster release from cellulose acetate butyrate microspheres. nih.gov For osmotic pumps, fluid dynamics are also important; a higher stirring rate can increase the drug delivery rate. researchgate.nettandfonline.com

Table 2: Evaluation of Cellulose Acetate Systems for Propranolol Delivery

| System Type | Evaluation Parameter | Key Findings | Release Kinetics/Mechanism | Reference |

|---|---|---|---|---|

| Osmotic Pump | Permeability/Release Rate | Release rate decreases with increased membrane thickness. Rate is influenced by orifice size and external fluid dynamics. | Zero-order | researchgate.nettandfonline.com |

| Transdermal Film | Permeability | CA films are more permeable to water vapor than ethyl cellulose films. Casting solvent significantly affects permeability. | Zero-order, governed by Peppas model (Super Case II transport) | asiapharmaceutics.infoijpsonline.comresearchgate.net |

| Sustained Release Matrix | Swelling/Release | Spray-dried co-processed CA forms a surface film that controls water penetration and slows drug release. | Controlled by both drug diffusion and polymer relaxation (non-Fickian) | uthsc.edu |

| 3D Printed Shell | Release Rate | Release can be modulated by adjusting the ratio of CA to a pore-forming agent in the shell. | Korsmeyer–Peppas kinetics (non-Fickian diffusion) | researchgate.net |

| CAB Microspheres | Release Rate | Release rate increases with a higher drug-to-polymer ratio and decreases with larger microsphere size. | Described by spherical matrix model for larger sizes (>180 microns) | nih.gov |

Q & A

Q. What environmental risk assessment models predict propranolol’s aquatic toxicity?

- Use adsorption coefficients (Kd, Koc) and algal/rotifer bioassays to evaluate photodegradation byproducts. Comparative studies show propranolol’s EC₅₀ for Daphnia magna is 3.8 mg/L, requiring probabilistic models (e.g., species sensitivity distributions) for risk stratification .

Methodological Notes

- Data Reporting : Follow NIH guidelines for preclinical studies, including sample size justification, blinding, and statistical thresholds (e.g., P<0.05) .

- Instrument Calibration : For HPLC/GC, validate linearity (R² >0.99) across 1–100 ng/mL ranges and use internal standards (e.g., oxprenolol) to minimize matrix effects .

- Ethical Compliance : Ensure animal studies adhere to institutional IACUC protocols, particularly for pharmacokinetic models involving tissue extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.